3,3'-[[2-(Cbz-amino)-2-[[3-[[3-(Boc-amino)propyl]amino]-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]bis[N-[3-(Boc-amino)propyl]propanamide] 3,3'-[[2-(Cbz-amino)-2-[[3-[[3-(Boc-amino)propyl]amino]-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]bis[N-[3-(Boc-amino)propyl]propanamide]
Brand Name: Vulcanchem
CAS No.:
VCID: VC13795102
InChI: InChI=1S/C45H77N7O14/c1-42(2,3)64-38(56)49-24-13-21-46-35(53)18-27-60-31-45(52-41(59)63-30-34-16-11-10-12-17-34,32-61-28-19-36(54)47-22-14-25-50-39(57)65-43(4,5)6)33-62-29-20-37(55)48-23-15-26-51-40(58)66-44(7,8)9/h10-12,16-17H,13-15,18-33H2,1-9H3,(H,46,53)(H,47,54)(H,48,55)(H,49,56)(H,50,57)(H,51,58)(H,52,59)
SMILES: CC(C)(C)OC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)OC(C)(C)C)(COCCC(=O)NCCCNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C45H77N7O14
Molecular Weight: 940.1 g/mol

3,3'-[[2-(Cbz-amino)-2-[[3-[[3-(Boc-amino)propyl]amino]-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]bis[N-[3-(Boc-amino)propyl]propanamide]

CAS No.:

Cat. No.: VC13795102

Molecular Formula: C45H77N7O14

Molecular Weight: 940.1 g/mol

* For research use only. Not for human or veterinary use.

3,3'-[[2-(Cbz-amino)-2-[[3-[[3-(Boc-amino)propyl]amino]-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]bis[N-[3-(Boc-amino)propyl]propanamide] -

Specification

Molecular Formula C45H77N7O14
Molecular Weight 940.1 g/mol
IUPAC Name benzyl N-[1,3-bis[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]carbamate
Standard InChI InChI=1S/C45H77N7O14/c1-42(2,3)64-38(56)49-24-13-21-46-35(53)18-27-60-31-45(52-41(59)63-30-34-16-11-10-12-17-34,32-61-28-19-36(54)47-22-14-25-50-39(57)65-43(4,5)6)33-62-29-20-37(55)48-23-15-26-51-40(58)66-44(7,8)9/h10-12,16-17H,13-15,18-33H2,1-9H3,(H,46,53)(H,47,54)(H,48,55)(H,49,56)(H,50,57)(H,51,58)(H,52,59)
Standard InChI Key NEGMHOPQXWCPBK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)OC(C)(C)C)(COCCC(=O)NCCCNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)OC(C)(C)C)(COCCC(=O)NCCCNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Introduction

Structural and Chemical Characteristics

Molecular Composition and Functional Groups

The compound has the molecular formula C₄₅H₇₇N₇O₁₄ and a molecular weight of 940.1 g/mol . Its structure features:

  • Two Boc-protected amines: Located on propyl chains, these groups are labile under acidic conditions, allowing selective deprotection.

  • One Cbz-protected amine: A benzyl carbamate group that can be cleaved via hydrogenolysis or acidic hydrolysis.

  • Oxopropoxy linkers: Ketone-containing spacers that enhance solubility and facilitate conjugation.

  • Branched propane-1,3-diyl backbone: A central scaffold enabling symmetric or asymmetric functionalization.

PropertyValueSource
Molecular FormulaC₄₅H₇₇N₇O₁₄
Molecular Weight940.1 g/mol
Purity95–98% (HPLC)
SolubilityOrganic solvents (e.g., DCM, DMF)

Role of Protecting Groups

The Boc and Cbz groups serve as temporary protections for amines during synthesis, enabling orthogonal deprotection strategies. The Boc groups are cleaved under mild acidic conditions (e.g., TFA), while the Cbz group requires stronger reducing agents (e.g., H₂/Pd-C) . This orthogonality is critical for constructing complex peptide architectures or conjugating biomolecules.

Applications in Research and Industry

Peptide Synthesis and Conjugation

The compound acts as a tri-functional linker, enabling the simultaneous attachment of three distinct molecules. For example:

  • Solid-phase peptide synthesis (SPPS): The branched structure allows sequential coupling of peptides or peptidomimetics, with deprotection steps tailored to the desired sequence.

  • Drug conjugates: The oxopropoxy spacers may stabilize bioactive molecules (e.g., cytotoxic agents) or enhance cellular uptake via PEGylation effects .

Drug Development and Targeted Therapies

Recent studies highlight its role in developing cationic cell-penetrating peptides (CPPs), which translocate across cell membranes to deliver nucleic acids or protein inhibitors. Notably, derivatives of this compound have shown efficacy as furin inhibitors . Furin, a protease critical for viral protein maturation, is a target in antiviral therapies, particularly for diseases like Ebola or SARS-CoV-2.

Nucleic Acid Modification

While direct evidence from the provided sources is limited, the compound’s structural similarity to PEG-based linkers suggests potential utility in ligand-modified double-stranded nucleic acids. Such modifications could improve stability, reduce immunogenicity, or enhance receptor-mediated endocytosis .

SupplierQuantityPrice (USD)PurityAvailability
Alchimica1 g€3,316.45≥95%In stock
AccelaChem1 g$895.00≥95%1 day
Huaren Science1 g$1,629.86≥95%Lab/bulk scale
Creative Peptides1 gN/A≥95%Custom synthesis

Prices reflect its specialized use in R&D, with bulk discounts available for industrial applications.

Research Findings and Future Directions

Limitations and Challenges

  • Synthetic complexity: Multi-step synthesis increases production costs and risk of side reactions.

  • Toxicity: The presence of ketones and amines warrants thorough safety evaluations in preclinical studies.

Emerging Applications

  • Nanoparticle conjugation: The branched structure may enhance nanoparticle loading capacity for targeted drug delivery.

  • Biosensor development: The Cbz group could serve as a cleavable tag for signal amplification in diagnostics.

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